molecular formula C17H16N2O3S B495077 {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 314047-65-9

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

Número de catálogo: B495077
Número CAS: 314047-65-9
Peso molecular: 328.4g/mol
Clave InChI: QYALXCFTRUHOKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid (CAS: 314047-65-9) is a sulfur-containing benzimidazole derivative with the molecular formula C₁₇H₁₆N₂O₃S and molecular weight 328.39 g/mol . Its structure comprises a benzimidazole core substituted at the 1-position with a 2-phenoxyethyl group and at the 2-position with a thioacetic acid moiety.

Propiedades

IUPAC Name

2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALXCFTRUHOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Acid-Catalyzed Cyclization

  • Reagents : N-(2-phenoxyethyl)-1,2-diaminobenzene reacts with thioacetic acid in concentrated HCl.

  • Conditions : Reflux at 110°C for 12–16 hours under inert atmosphere.

  • Mechanism : The diamine undergoes cyclodehydration, facilitated by HCl, forming the benzimidazole ring. Thioacetic acid acts as both a sulfur source and a mild oxidizing agent.

  • Yield : 68–72% after purification via silica gel chromatography.

Microwave-Assisted Cyclization

  • Reagents : Same as above, but with microwave irradiation.

  • Conditions : 150 W power, 120°C, 30 minutes.

  • Advantages : Reduced reaction time (from hours to minutes) and improved yield (78–82%).

  • Purification : Recrystallization from ethanol/water (3:1 v/v).

N-Alkylation for Phenoxyethyl Side Chain Introduction

Introducing the 2-phenoxyethyl group at the N1 position of benzimidazole requires careful alkylation. Two primary strategies are documented:

Nucleophilic Substitution

  • Substrate : 1H-benzimidazole-2-thiol.

  • Alkylating Agent : 2-phenoxyethyl bromide or chloride.

  • Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.

  • Conditions : 80°C for 8 hours under nitrogen.

  • Yield : 65–70%.

  • Side Reactions : Over-alkylation at the sulfur atom is mitigated by stoichiometric control.

Phase-Transfer Catalysis

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Solvent : Toluene/water biphasic system.

  • Conditions : Room temperature, 24 hours.

  • Advantages : Higher selectivity for N-alkylation over S-alkylation (yield: 75–80%).

Thioacetic Acid Moiety Incorporation

The critical step involves attaching the thioacetic acid group (-SCH₂COOH) to the benzimidazole C2 position. Two methods dominate:

Thiol-Acetic Acid Coupling

  • Substrate : 2-mercapto-1-(2-phenoxyethyl)-1H-benzimidazole.

  • Reagent : Bromoacetic acid in basic conditions.

  • Conditions :

    • Solvent : Ethanol/water (4:1 v/v).

    • Base : NaOH (2 equiv).

    • Temperature : 50°C, 6 hours.

  • Yield : 85–90% after acidification to pH 2–3.

Sulfur Transfer via Thiourea

  • Substrate : 2-chloromethyl-1-(2-phenoxyethyl)-1H-benzimidazole.

  • Reagent : Thiourea in PEG-600.

  • Conditions :

    • Temperature : 70°C, 4 hours.

    • Work-up : Hydrolysis with 10% HCl.

  • Yield : 88–92%.

  • Green Chemistry Aspect : PEG-600 serves as a recyclable solvent, reducing waste.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Reaction TimePurification Technique
Acid-CatalyzedCyclocondensation68–7212–16 hColumn Chromatography
MicrowaveCyclocondensation78–820.5 hRecrystallization
NucleophilicN-Alkylation65–708 hSolvent Extraction
Phase-TransferN-Alkylation75–8024 hFiltration
Thiol-AceticThioacetic Coupling85–906 hAcid Precipitation
ThioureaSulfur Transfer88–924 hFiltration

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but require rigorous drying.

  • Eco-friendly solvents (PEG-600, ethanol/water mixtures) balance reactivity and environmental impact.

Catalysis

  • Microwave irradiation accelerates cyclocondensation by 30-fold compared to conventional heating.

  • Phase-transfer catalysts improve alkylation selectivity, reducing byproduct formation.

Purification

  • Silica gel chromatography resolves closely related impurities but increases cost.

  • Recrystallization from ethanol/water offers a cost-effective alternative for large-scale production.

Challenges and Solutions

Sulfur Oxidation

  • Issue : Thioether groups oxidize to sulfoxides/sulfones during storage.

  • Solution : Add 0.1% w/v ascorbic acid as an antioxidant in final formulations.

Regioselectivity in Alkylation

  • Issue : Competing S- vs. N-alkylation.

  • Solution : Use bulkier bases (e.g., DBU) to favor N-alkylation.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (1–5 kg) achieve 82–85% yield using thiourea-PEG method.

  • Cost Analysis : Raw material costs dominate (70%), with thiourea and PEG-600 being most economical.

  • Regulatory Compliance : Meets ICH Q11 guidelines for impurity profiling (<0.15% total impurities).

Emerging Techniques

Flow Chemistry

  • Microreactors enable continuous synthesis, reducing reaction time to 2 hours for cyclocondensation.

  • Benefits : Improved heat transfer and mixing efficiency.

Enzymatic Catalysis

  • Lipase-mediated alkylation trials show 60% yield under mild conditions (pH 7.4, 37°C).

  • Potential : Reduces heavy metal catalyst use .

Análisis De Reacciones Químicas

Types of Reactions

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been investigated for its ability to inhibit specific biological targets, particularly in the context of inflammation and cancer therapy. The following key pharmacological properties have been identified:

  • Inhibition of mPGES-1 : The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in various inflammatory conditions and cancers. Inhibiting mPGES-1 could help mitigate inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cell Cycle Arrest : In vitro studies have demonstrated that certain derivatives of this compound can induce cell cycle arrest in cancer cell lines, suggesting potential applications in cancer treatment. For instance, compounds derived from this scaffold have been shown to cause G0/G1 phase arrest and increase subG0/G1 fractions, indicative of apoptosis .

Applications in Research

The compound is utilized in several research areas:

Medicinal Chemistry

The structural features of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid make it a valuable scaffold for the development of new drugs targeting inflammatory diseases and cancers. Its ability to be modified through synthetic pathways allows researchers to explore various analogs with enhanced efficacy .

Proteomics Research

This compound is also used in proteomics studies due to its bioactive properties. It can serve as a tool for investigating protein interactions and functions within biological systems .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Di Micco et al. (2021)mPGES-1 InhibitionIdentified derivatives that selectively inhibit mPGES-1 with low micromolar IC50 values, demonstrating potential for anti-inflammatory drug development .
Nakanishi et al. (2010)Cancer Cell ProliferationInvestigated the effect of related compounds on tumor growth, showing that inhibition of PGE2 synthesis could reduce cancer cell proliferation .
Arhancet et al. (2013)Clinical ApplicationsProposed benzoxazole piperidine carboxamides for clinical trials in rheumatoid arthritis treatment based on their pharmacodynamic properties .

Mecanismo De Acción

The mechanism of action of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a broader class of benzimidazole-thioacetic acid derivatives. Key structural analogues include:

Phenoxymethyl-Benzimidazole-Triazole-Thiazole Derivatives
  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Structural Differences: Replaces the thioacetic acid with a triazole-thiazole-acetamide chain.
Chlorobenzyl-Benzimidazole-Thioacetohydrazide
  • Example: 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide Structural Differences: Substitutes phenoxyethyl with 2-chlorobenzyl and replaces the carboxylic acid with a hydrazide group.
Benzyl-Imidazole-Thioacetic Acid
  • Example: (1-Benzyl-1H-imidazol-2-yl)thioacetic acid (CAS: 326923-52-8) Structural Differences: Replaces benzimidazole with imidazole and phenoxyethyl with benzyl. Impact: Reduced aromaticity (imidazole vs. benzimidazole) may lower π-π stacking interactions in biological targets .
Ethyl Ester Derivatives
  • Example: Acetic acid, 2-[[1-[2-[bis(1-methylethyl)amino]-2-oxoethyl]-1H-benzimidazol-2-yl]thio]-, ethyl ester (CAS: 606111-08-4) Structural Differences: Ethyl ester replaces the carboxylic acid, and a diisopropylamino group is added. Impact: Increased lipophilicity enhances membrane permeability but reduces solubility in aqueous media .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Reference
Target Compound 328.39 Carboxylic acid, phenoxyethyl Moderate in polar solvents (e.g., DMSO)
Phenoxymethyl-Triazole-Thiazole (9b) ~500 (estimated) Triazole, thiazole, acetamide Low solubility due to bulky groups
Chlorobenzyl-Thioacetohydrazide 413.31 Hydrazide, chlorobenzyl Soluble in DMF, DMSO
Benzyl-Imidazole-Thioacetic Acid 250.32 Imidazole, benzyl Higher solubility in ethanol
Ethyl Ester Derivative 377.5 Ethyl ester, diisopropylamino Lipophilic, soluble in chloroform

Actividad Biológica

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and therapeutic potential, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of 2-Phenoxyethylbenzimidazole : This is achieved by reacting 2-phenoxyethylamine with o-phenylenediamine in the presence of a catalyst.
  • Thioacetic Acid Addition : The resulting 2-phenoxyethylbenzimidazole is then reacted with thioacetic acid under controlled conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been primarily investigated through its effects on various biological targets, particularly in the context of inflammation and cancer treatment.

Anti-inflammatory Properties

Recent studies have highlighted the compound's significant anti-inflammatory effects. One study demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. The following table summarizes the IC50 values for several related compounds:

CompoundIC50 (µM)COX Selectivity
This compound0.06 ± 0.01 - 0.09 ± 0.01High
Celecoxib0.05 ± 0.02Moderate
Mefenamic Acid1.98 ± 0.02Low

These findings indicate that this compound could serve as a promising candidate for developing new anti-inflammatory drugs due to its selectivity and potency against COX-2 without significant adverse effects on COX-1.

Anticancer Activity

In addition to its anti-inflammatory properties, preliminary research suggests that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, compounds derived from this structure demonstrated a reduction in paw swelling and inflammatory markers such as TNF-α and PGE-2, indicating effective anti-inflammatory action.
  • Toxicological Assessments : Safety profiles were assessed through liver enzyme measurements (AST and ALT) and renal function tests (creatinine and urea levels), which showed no significant toxicity at therapeutic doses.
  • Molecular Modeling : Computational studies indicated strong binding affinity to COX-2, providing insights into the structure-activity relationship that could guide further modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2-mercaptobenzimidazole derivatives react with phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the benzimidazole-phenoxyethyl intermediate. Subsequent thioetherification with chloroacetic acid or its derivatives in polar aprotic solvents (e.g., DMSO) yields the final product. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of intermediates) and temperature (60–80°C) improves yields to >70% .
  • Validation : Purity is confirmed via HPLC (≥95%) and structural integrity via 1H^1H-/13C^{13}C-NMR, with characteristic shifts for the thioether (–SCH₂– at δ 3.8–4.2 ppm) and benzimidazole (aromatic protons at δ 7.2–8.1 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • IR : Confirm thioether (–C–S–C–) stretches at 600–700 cm⁻¹ and carboxylic acid (–COOH) at 2500–3300 cm⁻¹ .
  • NMR : 1H^1H-NMR identifies phenoxyethyl protons (δ 4.3–4.5 ppm for –OCH₂–) and benzimidazole protons (δ 7.5–8.0 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths (e.g., C–S bond ~1.78 Å) and torsional angles. Data-to-parameter ratios >15 ensure reliability .

Q. What preliminary pharmacological assays are recommended to assess bioactivity?

  • In vitro : Enzyme inhibition (e.g., COX-2, kinases) via fluorescence polarization or calorimetry. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Selectivity indices (SI >10) guide further development .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in thioetherification steps?

  • Challenge : Competing oxidation of –SH to disulfides reduces thioether product.
  • Solutions :

  • Use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) to stabilize thiol intermediates .
  • Replace DMF with DMSO to enhance nucleophilicity, increasing reaction rates by ~30% .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quantify impurities via LC-MS .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length deviations)?

  • Case Study : Discrepancies in C–S bond lengths (theoretical vs. experimental) may arise from crystal packing effects.
  • Approach :

  • Re-refine SC-XRD data with SHELXL using anisotropic displacement parameters and hydrogen-bond restraints (e.g., O–H···N interactions) .
  • Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric/electronic influences .
    • Outcome : Deviations <0.02 Å validate experimental models; larger shifts suggest twinning or disorder .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Pose validation via RMSD <2.0 Å from co-crystallized ligands .
  • ADMET : Predict logP (≤3.5 for oral bioavailability) and CYP450 inhibition (SwissADME). High plasma protein binding (>90%) may limit efficacy .

Q. How can hydrogen-bonding networks influence polymorph stability?

  • Analysis : Graph-set notation (e.g., R22(8)R_2^2(8) motifs) identifies robust H-bond chains.
  • Impact : Polymorphs with >3 H-bonds/unit cell (e.g., via –COOH and benzimidazole N–H) exhibit higher melting points (>200°C) and lower solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.